molecular formula C35H56O7 B14022195 28-O-Tigloylgymnemagenin

28-O-Tigloylgymnemagenin

Cat. No.: B14022195
M. Wt: 588.8 g/mol
InChI Key: BTVFRNWFOQDQSF-DQGOMBRUSA-N
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Description

28-O-Tigloylgymnemagenin is a natural compound belonging to the triterpenoid family. It has a molecular formula of C35H56O7 and a molecular weight of 588.81 g/mol. This compound is known for its significant impact on glucose metabolism regulation and attenuation of adipogenesis, making it highly relevant in the research of obesity, diabetes, and metabolic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 28-O-Tigloylgymnemagenin typically involves the esterification of gymnemagenin with tiglic acid. The reaction conditions often include the use of a suitable solvent such as methanol or dimethyl sulfoxide (DMSO) and a catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve the extraction of gymnemagenin from natural sources followed by chemical modification. The process is optimized to ensure high yield and purity, often exceeding 95% as determined by high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

28-O-Tigloylgymnemagenin undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

28-O-Tigloylgymnemagenin is extensively used in scientific research due to its diverse applications:

    Chemistry: It serves as a model compound for studying triterpenoid chemistry and reaction mechanisms.

    Biology: It is used to investigate its effects on cellular processes, particularly those related to glucose metabolism and adipogenesis.

    Medicine: Its potential therapeutic effects on obesity, diabetes, and metabolic disorders are of significant interest.

    Industry: It is utilized in the development of pharmaceuticals and nutraceuticals aimed at managing metabolic health.

Mechanism of Action

The mechanism of action of 28-O-Tigloylgymnemagenin involves its interaction with molecular targets and pathways related to glucose metabolism and adipogenesis. It modulates the activity of enzymes and receptors involved in these processes, thereby exerting its effects on metabolic health.

Comparison with Similar Compounds

Similar Compounds

    21-O-Tigloylgymnemagenin: Another triterpenoid with similar structural features but different functional groups.

    Gymnemosides: A group of compounds derived from gymnemagenin with various ester and acetyl modifications.

Uniqueness

28-O-Tigloylgymnemagenin is unique due to its specific esterification with tiglic acid, which imparts distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C35H56O7

Molecular Weight

588.8 g/mol

IUPAC Name

[(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-3,4,5,10-tetrahydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methyl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C35H56O7/c1-9-20(2)29(41)42-19-35-22(16-30(3,4)27(39)28(35)40)21-10-11-24-31(5)14-13-25(37)32(6,18-36)23(31)12-15-33(24,7)34(21,8)17-26(35)38/h9-10,22-28,36-40H,11-19H2,1-8H3/b20-9+/t22-,23+,24+,25-,26-,27-,28-,31-,32-,33+,34+,35-/m0/s1

InChI Key

BTVFRNWFOQDQSF-DQGOMBRUSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC[C@@]12[C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]1CC([C@H]([C@@H]2O)O)(C)C)C)O

Canonical SMILES

CC=C(C)C(=O)OCC12C(CC(C(C1O)O)(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C

Origin of Product

United States

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